5-Amino-6-chloroquinoline
Description
Significance of the Quinoline (B57606) Scaffold in Chemical and Biological Research
Quinoline, a heterocyclic aromatic organic compound, consists of a benzene (B151609) ring fused to a pyridine (B92270) ring. rsc.orgresearchgate.net First isolated from coal tar in 1834, this scaffold is a fundamental building block in both the chemical and pharmaceutical industries. rsc.orgmdpi.com The quinoline nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products, particularly alkaloids, and synthetic compounds with a broad spectrum of biological activities. nih.govresearchgate.netorientjchem.org Its structural versatility allows for modifications at various positions, leading to a wide array of functionalized derivatives with diverse pharmacological properties. nih.govbrieflands.com
The significance of the quinoline scaffold is underscored by its presence in a multitude of marketed drugs. rsc.orgnih.gov These include antimalarials like chloroquine (B1663885) and quinine, antibacterials such as ciprofloxacin, and anticancer agents like topotecan. rsc.org The ability of the quinoline ring system to interact with various biological targets has made it a focal point for drug discovery and development efforts. orientjchem.orgnih.gov Beyond medicine, quinoline derivatives find applications in materials science, serving as ligands, sensors, and components of luminescent materials and polymers. rsc.orgresearchgate.net
Overview of Functionalized Quinoline Derivatives in Academic Contexts
The academic interest in functionalized quinoline derivatives stems from their vast therapeutic potential and diverse applications. researchgate.netnih.gov Researchers have extensively explored the synthesis and biological evaluation of quinolines bearing various substituents to modulate their activity, selectivity, and pharmacokinetic profiles. orientjchem.orgnih.gov Functionalization can alter the electronic properties, lipophilicity, and steric features of the quinoline core, thereby influencing its interaction with biological macromolecules. brieflands.comresearchgate.net
Common functionalizations include the introduction of amino, halogen, hydroxyl, and methoxy (B1213986) groups, among others. For instance, the position and nature of substituents on the quinoline ring have been shown to be crucial for antimalarial activity. rsc.org The 7-chloro group in chloroquine is considered essential for its action against the malaria parasite. acs.org Similarly, the introduction of different functional groups can enhance the anticancer, antimicrobial, anti-inflammatory, and antiviral properties of quinoline derivatives. rsc.orgorientjchem.org Academic research continues to focus on developing novel synthetic methodologies, including green chemistry approaches, to access new functionalized quinolines with improved therapeutic efficacy. nih.govnih.gov
Research Focus on 5-Amino-6-chloroquinoline within Contemporary Quinoline Chemistry
Within the broad landscape of quinoline chemistry, this compound has emerged as a compound of specific interest for academic research. Its structure, featuring both an amino group and a chloro substituent on the benzene portion of the quinoline ring, presents a unique template for further chemical modification and exploration of its biological activities. The presence of these two functional groups at adjacent positions offers opportunities for synthesizing a variety of derivatives with potentially enhanced pharmacological properties.
Research involving this compound often centers on its use as a key intermediate or building block for more complex molecules. For example, it has been investigated as a precursor for the synthesis of novel compounds with potential applications in medicinal chemistry, such as the development of new antimalarial agents or enzyme inhibitors. researchgate.netresearchgate.net The reactivity of the amino and chloro groups allows for a range of chemical transformations, making it a versatile scaffold for creating libraries of compounds for biological screening.
Structure
3D Structure
Properties
IUPAC Name |
6-chloroquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2/c10-7-3-4-8-6(9(7)11)2-1-5-12-8/h1-5H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKJUMRMBGSXZBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2N)Cl)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60485177 | |
| Record name | 5-Amino-6-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60485177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
341010-40-0 | |
| Record name | 5-Amino-6-chloroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60485177 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of 5 Amino 6 Chloroquinoline
Established Synthetic Pathways for Quinoline (B57606) Ring Systems in Research
The synthesis of the quinoline ring is a cornerstone of heterocyclic chemistry, with numerous methods developed over the years. wiley.comnih.gov These methods often involve the construction of the bicyclic system from aniline (B41778) derivatives or other suitably substituted precursors. tandfonline.comrsc.org
Cyclization and Condensation Reactions in Quinoline Synthesis
Several classic named reactions form the foundation of quinoline synthesis. These reactions typically involve the condensation of an aromatic amine with a carbonyl compound, followed by cyclization and aromatization.
Friedländer Synthesis: This method involves the condensation of an ortho-aminobenzaldehyde or ketone with a compound containing a reactive α-methylene group. tandfonline.comdu.edu.eg The reaction is often catalyzed by a base, such as potassium hydroxide (B78521) or sodium hydroxide, to facilitate the initial aldol-type condensation and subsequent cyclization. orientjchem.org Acid catalysis has also been employed to overcome some limitations of the classical procedure. du.edu.eg
Knorr Quinoline Synthesis: In this pathway, an aromatic amine is condensed with a β-ketoester. orientjchem.org The reaction is typically facilitated by a mild acid catalyst, like sulfuric acid, which promotes the formation of an imine intermediate that then undergoes ring closure. orientjchem.org
Conrad-Limpach Synthesis: This method also utilizes the condensation of an aniline with a β-ketoester, but the subsequent ring closure occurs at high temperatures. orientjchem.org
Doebner-von Miller Reaction: This reaction involves the condensation of an aniline derivative with an α,β-unsaturated carbonyl compound, often generated in situ from glycerol (B35011) or acrolein in the presence of an acid. vulcanchem.com
Skraup Synthesis: A variation of the Doebner-von Miller reaction, the Skraup synthesis uses glycerol, an aniline, an oxidizing agent (like nitrobenzene), and sulfuric acid to form the quinoline ring. nih.govvulcanchem.com
Modern advancements continue to refine these classical methods and introduce novel strategies. For instance, copper-catalyzed intermolecular decarboxylative cascade cyclization of aryl aldehydes, anilines, and acrylic acid provides a direct route to 2-substituted quinolines. organic-chemistry.org Another approach involves the electrophilic cyclization of N-(2-alkynyl)anilines using reagents like iodine monochloride (ICl) or bromine (Br2) to yield 3-halo-substituted quinolines. nih.gov
| Reaction Name | Key Reactants | Typical Conditions | Primary Product Type |
| Friedländer Synthesis | o-aminobenzaldehyde/ketone + α-methylene carbonyl | Base or acid catalysis | 2- and 3-substituted quinolines |
| Knorr Quinoline Synthesis | Aromatic amine + β-ketoester | Mild acid catalysis | Substituted quinolines |
| Conrad-Limpach Synthesis | Aniline + β-ketoester | High temperature | Substituted quinolines |
| Doebner-von Miller Reaction | Aniline + α,β-unsaturated carbonyl | Acidic conditions | Substituted quinolines |
| Skraup Synthesis | Aniline + glycerol + oxidizing agent | Sulfuric acid | Unsubstituted or substituted quinolines |
Application of Vilsmeier-Haack and Mannich Reactions for Quinoline Derivatives
The Vilsmeier-Haack and Mannich reactions are powerful tools for the functionalization and synthesis of quinoline derivatives.
Vilsmeier-Haack Reaction: This reaction employs the Vilsmeier-Haack reagent, typically formed from phosphorus oxychloride (POCl3) and a substituted formamide (B127407) like N,N-dimethylformamide (DMF). researchgate.netrsc.org It is widely used for formylation, cyclization, and ring annulation. rsc.org A key application is the cyclization of N-arylacetamides to produce 2-chloro-3-formylquinolines, which serve as versatile intermediates for further transformations. researchgate.netbenthamdirect.com The reaction mechanism can involve initial formylation followed by heteroannulation. rsc.orgnih.gov
Mannich Reaction: The Mannich reaction is a three-component condensation involving an aldehyde (often formaldehyde), a primary or secondary amine, and a compound with an active hydrogen atom. researchgate.net It is a fundamental carbon-carbon bond-forming reaction used to introduce aminomethyl groups. researchgate.net In quinoline chemistry, it has been used to synthesize various derivatives. For example, new quinoline derivatives have been prepared via the Mannich reaction using 5-chloro-8-hydroxyquinoline (B194070) as a starting material. nih.gov The reaction can proceed through both intermolecular and intramolecular pathways to form complex quinoline structures. nih.gov Furthermore, a Mannich-type reaction involving an in situ generated C,N-bisnucleophile from o-aminobenzaldehyde and 2-methylindole (B41428) has been developed for the synthesis of quinoline-fused 1-benzazepines. acs.org
Targeted Synthesis of 5-Amino-6-chloroquinoline
While general synthetic strategies for quinolines are well-established, the specific synthesis of this compound (C9H7ClN2) is less commonly detailed in readily available literature. accelachem.com However, its synthesis can be inferred from established principles of quinoline chemistry. A plausible route would involve constructing a quinoline ring with the appropriate substituents or introducing the amino and chloro groups onto a pre-existing quinoline scaffold at the desired positions.
A potential multi-step synthetic approach could involve:
Quinoline Ring Formation: Starting with an appropriately substituted aniline precursor to construct the quinoline core.
Chlorination: Introduction of a chlorine atom at the C-6 position through an electrophilic aromatic substitution reaction.
Nitration and Reduction: Introduction of a nitro group at the C-5 position, followed by reduction to the corresponding amino group. The order of these steps would be crucial to direct the regioselectivity of the substitutions.
Strategies for Derivatization of this compound and Related Chloroquinolines
The amino and chloro substituents on the quinoline ring offer reactive sites for further functionalization, enabling the synthesis of a diverse range of derivatives.
Regioselective Introduction of Amino and Halogen Substituents
The controlled, regioselective introduction of amino and halogen groups onto the quinoline core is a significant area of research. The reactivity of different positions on the quinoline ring towards nucleophilic or electrophilic substitution can be exploited to achieve selectivity.
Amination: Nucleophilic aromatic substitution (SNAr) is a common method for introducing amino groups onto chloro-substituted quinolines. For instance, 4,7-dichloroquinoline (B193633) can be selectively aminated at the C-4 position by reacting it with various amines. nih.govresearchgate.net The chloro atom at C-4 is generally more reactive towards nucleophiles than one at C-7. sciforum.net Catalytic methods, such as those employing palladium, can also be used for amination reactions. vulcanchem.com The use of magnesium amides has been shown to be effective for the amination of chloro-substituted quinolines. rsc.orgresearchgate.net
Halogenation: Halogens can be introduced onto the quinoline ring via electrophilic substitution. The site of halogenation can be influenced by the existing substituents on the ring. For example, the bromination of quinoline hydrochlorides can yield 3-bromoquinolines, though site-selective halogenation of substituted quinolines can be challenging. nih.gov
The relative reactivity of different positions in dichloro-substituted quinolines allows for sequential and regioselective substitutions. For example, in 2,4-dichloroquinolines, the chloro atom at position 4 is typically more reactive towards nucleophiles than the one at position 2. sciforum.net This differential reactivity can be controlled by kinetic factors and reaction conditions to achieve mono- or di-substitution. sciforum.net
Synthesis of Quinoline-5,8-diones Incorporating Amino and Chloro Functions
Quinoline-5,8-diones are a class of compounds that can be synthesized from corresponding quinoline precursors. The introduction of amino and chloro groups into this scaffold is of interest for creating structurally diverse molecules.
A common route to quinoline-5,8-diones involves the oxidation of a 5-hydroxyquinoline (B119867) or a 5,8-dihydroxyquinoline. nih.gov For example, 5-hydroxyquinoline can be oxidized to quinoline-5,8-dione using reagents like iodobenzene (B50100) diacetate. nih.gov
The synthesis of 7-amino-6-chloro-5,8-quinolinedione likely follows a multi-step pathway:
Quinoline Core Formation: Synthesis of the basic quinoline structure.
Chlorination: Introduction of a chlorine atom at the C-6 position.
Amination: Introduction of an amino group, potentially at the C-7 position via nucleophilic displacement of a suitable leaving group.
Oxidation: Conversion of the substituted quinoline to the corresponding 5,8-dione.
Formation of Novel Nitrogen-Containing Heterocyclic Hybrids (e.g., Oxadiazoles, Triazines, Tetrazoles)
The amino group of this compound is a key handle for the construction of hybrid molecules where the quinoline core is fused or linked to other nitrogen-containing heterocycles. These modifications can significantly alter the molecule's properties.
Oxadiazoles
The 1,3,4-oxadiazole (B1194373) ring is a well-known bioisostere for amide and ester groups. nih.gov Its synthesis often involves the cyclization of acyl hydrazide (hydrazide) intermediates. ijper.orgdergipark.org.tr Starting from this compound, a multi-step synthesis can be employed. A common pathway involves first acylating the C5-amino group with a suitable carboxylic acid or its derivative. The resulting amide is then reacted with hydrazine (B178648) hydrate (B1144303) to form the corresponding acyl hydrazide. This intermediate can undergo oxidative cyclization or be condensed with another carboxylic acid derivative followed by cyclodehydration to yield the 2,5-disubstituted 1,3,4-oxadiazole ring linked to the quinoline core via the nitrogen atom.
Alternatively, a convergent synthesis can be achieved. The amino group can react with a pre-formed 5-(chloromethyl)-1,3,4-oxadiazole, leading to an N-alkylation product that links the two heterocyclic systems.
Table 1: Examples of Quinoline-Oxadiazole Hybrids
| Precursor 1 | Precursor 2 | Resulting Hybrid Structure |
| 6-Chloro-N-(chloroacetyl)quinolin-5-amine | Hydrazine Hydrate, then R-COOH | |
| This compound | 2-(Chloromethyl)-5-phenyl-1,3,4-oxadiazole |
Triazines
The synthesis of s-triazine (1,3,5-triazine) derivatives from this compound can be readily achieved by leveraging the nucleophilicity of the amino group. The reaction with 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) is a stepwise process where the chlorine atoms are sequentially substituted. derpharmachemica.comtsijournals.com The reactivity of the chlorine atoms on the cyanuric chloride ring is temperature-dependent, allowing for controlled synthesis. The first substitution by the amino group of this compound typically occurs at a low temperature (0–5 °C). derpharmachemica.comresearchgate.net The remaining chlorine atoms can then be replaced by other nucleophiles (such as other amines or alcohols) by increasing the reaction temperature, leading to the formation of diverse, multi-substituted triazine-quinoline hybrids. derpharmachemica.comtsijournals.comresearchgate.net
Table 2: Synthesis of Triazine-Quinoline Hybrids
| Quinoline Precursor | Triazine Reagent | Second Nucleophile | Reaction Condition |
| This compound | Cyanuric Chloride | Aniline | Step 1: 0-5°C; Step 2: 30-50°C |
| This compound | Cyanuric Chloride | p-Nitroaniline | Step 1: 0-5°C; Step 2: Room Temp |
| This compound | Cyanuric Chloride | Morpholine | Step 1: 0-5°C; Step 2: 40-50°C |
Tetrazoles
Tetrazoles are considered bioisosteres of carboxylic acids, enhancing lipophilicity and metabolic stability. chemrestech.com A direct method for synthesizing 1-substituted-5-aminotetrazoles involves a three-component reaction of a primary amine, an orthoester (like triethyl orthoformate), and sodium azide (B81097). organic-chemistry.orgresearchgate.net Applying this to this compound, it can act as the primary amine component. The reaction proceeds to form a 1-(6-chloroquinolin-5-yl)-1H-tetrazole derivative. The regioselectivity of the substitution on the tetrazole ring can be influenced by the electronic properties of the amine. nih.gov
Another established route to 5-substituted 1H-tetrazoles involves the [3+2] cycloaddition of an azide source with a nitrile. organic-chemistry.org This would require the initial conversion of the 5-amino group of the quinoline into a nitrile group via a Sandmeyer reaction, followed by treatment with sodium azide, often catalyzed by a Lewis acid like a zinc or tin salt. chemrestech.com
Elaboration with Sulfonamide Moieties
The sulfonamide functional group is a prevalent feature in many therapeutic agents. The synthesis of quinoline-sulfonamide hybrids from this compound is straightforward. The primary amino group at the C5 position readily reacts with various aryl or alkyl sulfonyl chlorides in the presence of a base (such as pyridine (B92270) or triethylamine) to form the corresponding sulfonamide linkage. nih.govekb.egnih.gov This reaction is robust and allows for the introduction of a wide array of substituents on the sulfonyl group, facilitating the creation of a library of compounds for further investigation. For instance, reacting this compound with benzenesulfonyl chloride or p-toluenesulfonyl chloride in an appropriate solvent yields N-(6-chloroquinolin-5-yl)benzenesulfonamide and N-(6-chloroquinolin-5-yl)-4-methylbenzenesulfonamide, respectively. nih.gov
Table 3: Synthesis of 5-Sulfonamido-6-chloroquinoline Derivatives
| Quinoline Precursor | Sulfonyl Chloride Reagent | Base | Resulting Product |
| This compound | Benzenesulfonyl chloride | Pyridine | N-(6-chloroquinolin-5-yl)benzenesulfonamide |
| This compound | p-Toluenesulfonyl chloride | Triethylamine | N-(6-chloroquinolin-5-yl)-4-methylbenzenesulfonamide |
| This compound | 2-Naphthalenesulfonyl chloride | Pyridine | N-(6-chloroquinolin-5-yl)naphthalene-2-sulfonamide |
| This compound | Dansyl chloride | Triethylamine | 5-((6-Chloroquinolin-5-yl)sulfamoyl)-1-(dimethylamino)naphthalene |
Alkylation and Arylation Reactions on the Quinoline Core
Further functionalization can be achieved through alkylation and arylation reactions, targeting either the C5-amino group or the C6-chloro position.
Alkylation
Alkylation can occur at the nucleophilic 5-amino group. Standard procedures using alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like potassium carbonate can yield the corresponding secondary or tertiary amine derivatives. The degree of alkylation can be controlled by the stoichiometry of the reagents.
Alternatively, reductive alkylation (or reductive amination) of the quinoline ring itself can be performed, though this typically leads to the saturation of the heterocyclic ring, forming N-alkylated tetrahydroquinolines. rsc.org For example, reaction with an aldehyde in the presence of a reducing agent can functionalize the quinoline nitrogen, but this requires initial reduction of the quinoline ring. rsc.org
Arylation
The this compound scaffold offers two primary sites for arylation.
C-C Coupling at the C6-Position: The chlorine atom at the C6 position is a suitable handle for palladium-catalyzed cross-coupling reactions. sigmaaldrich.com For instance, a Suzuki-Miyaura coupling with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd/C, Pd(PPh₃)₄) and a base can replace the chlorine atom with an aryl group, forming a C-C bond. sigmaaldrich.com Similarly, other cross-coupling reactions like Stille or Negishi could be employed.
N-Arylation at the C5-Position: The 5-amino group can undergo N-arylation through reactions such as the Buchwald-Hartwig amination, reacting with an aryl halide in the presence of a palladium catalyst and a suitable ligand.
Electrochemical Arylation: Modern electrochemical methods offer an alternative for C-C bond formation. Reductive cross-coupling between a chloro-heterocycle and an aryl halide can be achieved using a sacrificial iron anode and a nickel catalyst, providing a pathway to arylated quinolines under mild conditions. nih.gov
Table 4: Potential Arylation Products of this compound
| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Structure |
| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 5-Amino-6-phenylquinoline |
| Buchwald-Hartwig Amination | Bromobenzene | Pd₂(dba)₃ / BINAP / NaOtBu | N-Phenyl-6-chloroquinolin-5-amine |
| Electrochemical Coupling | 4-Bromotoluene | NiBr₂(bpy) / Fe anode | 5-Amino-6-(p-tolyl)quinoline |
Advanced Spectroscopic Characterization and Theoretical Validation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds. For 5-Amino-6-chloroquinoline, the analysis of ¹H and ¹³C NMR spectra, complemented by theoretical calculations such as the Gauge-Independent Atomic Orbital (GIAO) method, provides a detailed map of its atomic connectivity and chemical environment. researchgate.net
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopic Analysis
The ¹H NMR spectrum of this compound is anticipated to display distinct signals corresponding to the protons on the quinoline (B57606) core. The chemical shifts are influenced by the electronic effects of the amino (-NH₂) and chloro (-Cl) substituents. The amino group, being an electron-donating group, tends to shield adjacent protons, shifting their signals to a lower frequency (upfield). Conversely, the electronegative chlorine atom deshields nearby protons, moving their signals to a higher frequency (downfield).
The quinoline ring system itself exhibits characteristic proton signals. Protons H-2, H-3, and H-4 on the pyridine (B92270) ring typically appear at lower fields compared to protons H-7 and H-8 on the benzene (B151609) ring, due to the electron-withdrawing nature of the nitrogen atom. A broad singlet corresponding to the two protons of the amino group is also expected, with its chemical shift being sensitive to the solvent and concentration.
Based on analyses of analogous compounds like 4-amino-7-chloroquinoline and other substituted quinolines, the predicted chemical shifts for the aromatic protons of this compound are outlined in the table below.
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-2 | 8.5 - 8.7 | Doublet | 4.0 - 5.0 |
| H-3 | 7.2 - 7.4 | Doublet of doublets | 8.0 - 9.0, 4.0 - 5.0 |
| H-4 | 8.7 - 8.9 | Doublet | 8.0 - 9.0 |
| H-7 | 7.5 - 7.7 | Singlet (or narrow doublet) | N/A |
| H-8 | 7.8 - 8.0 | Singlet (or narrow doublet) | N/A |
| -NH₂ | 4.5 - 5.5 | Broad Singlet | N/A |
Note: These are predicted values based on known substituent effects on the quinoline ring system. Actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopic Analysis
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. For this compound, nine distinct signals are expected, corresponding to the nine carbon atoms of the quinoline ring. The chemical shifts are governed by the hybridization of the carbon atoms and the electronic influence of the substituents.
The carbon atoms of the pyridine ring (C-2, C-3, C-4) and the bridgehead carbons (C-4a, C-8a) typically resonate at different fields. The chlorine atom at C-6 will cause a significant downfield shift for this carbon due to its inductive effect. The amino group at C-5 will cause an upfield shift for C-5 and influence the chemical shifts of the neighboring carbons (C-4a, C-6). Theoretical DFT calculations are often employed to predict these shifts with reasonable accuracy. researchgate.net
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 150 - 152 |
| C-3 | 121 - 123 |
| C-4 | 135 - 137 |
| C-4a | 147 - 149 |
| C-5 | 140 - 142 |
| C-6 | 128 - 130 |
| C-7 | 125 - 127 |
| C-8 | 129 - 131 |
| C-8a | 145 - 147 |
Note: These are predicted values based on known substituent effects and data from similar quinoline structures. Actual experimental values may vary.
Correlational and Multidimensional NMR Techniques in Quinoline Research
While one-dimensional NMR provides fundamental structural data, two-dimensional (2D) techniques are invaluable for unambiguous signal assignment, especially in complex molecules like substituted quinolines.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the same spin system. For this compound, strong correlations would be expected between H-2 and H-3, and between H-3 and H-4, confirming their positions on the pyridine ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded protons and carbons. It would be used to definitively assign each proton signal to its corresponding carbon atom in the quinoline structure.
These advanced NMR methods are routinely used in quinoline research to elucidate complex structures and confirm the synthesis of new derivatives. nih.govresearchgate.net
Vibrational Spectroscopy for Molecular Structure and Dynamics
Fourier Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum of this compound is expected to show characteristic absorption bands corresponding to the vibrations of its functional groups and the quinoline skeleton.
N-H Vibrations: The amino group will give rise to characteristic stretching vibrations. Typically, two bands are observed for a primary amine in the region of 3300-3500 cm⁻¹, corresponding to the asymmetric and symmetric N-H stretching modes. An N-H bending vibration is expected around 1600-1650 cm⁻¹.
C-H Vibrations: Aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹. C-H out-of-plane bending vibrations, which are often characteristic of the substitution pattern, are expected in the 750-900 cm⁻¹ region.
C=C and C=N Vibrations: The stretching vibrations of the quinoline ring (C=C and C=N bonds) will produce a series of bands in the 1400-1620 cm⁻¹ region.
C-Cl Vibration: A characteristic stretching vibration for the C-Cl bond is expected in the range of 600-800 cm⁻¹, though it can sometimes be weak in the infrared spectrum.
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| N-H Asymmetric Stretch | ~3450 |
| N-H Symmetric Stretch | ~3350 |
| Aromatic C-H Stretch | 3050 - 3150 |
| C=N, C=C Ring Stretch | 1400 - 1620 |
| N-H Bend | 1600 - 1650 |
| C-H Out-of-plane Bend | 750 - 900 |
| C-Cl Stretch | 600 - 800 |
Note: Predicted values are based on characteristic group frequencies and data from related compounds like 6-chloroquinoline (B1265530) and 5-aminoquinoline (B19350). researchgate.netdergipark.org.tr
FT-Raman Spectroscopy
Advanced Spectroscopic and Theoretical Analysis of this compound
The study of quinoline and its derivatives is a significant area of research, driven by their wide-ranging applications. The introduction of various functional groups to the quinoline core can substantially alter its physicochemical properties. This article focuses on the advanced spectroscopic characterization and theoretical analysis of the specific compound, this compound, exploring its vibrational, electronic, and mass spectrometric properties.
Computational Chemistry and Quantum Mechanical Studies in Research
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure Analysis
Density Functional Theory (DFT) has emerged as a leading computational method for studying quinoline (B57606) systems due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in determining the most stable three-dimensional arrangement of atoms in a molecule (geometry optimization) and in analyzing its electronic properties.
The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional. For organic molecules like quinoline derivatives, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is widely employed. This functional incorporates a portion of the exact Hartree-Fock exchange, which improves the description of electronic effects in many systems. Studies on various quinoline derivatives have demonstrated that B3LYP often yields reliable results for geometries and energies that are in good agreement with experimental data where available. For instance, in computational studies of similar chloro-substituted quinolines, the B3LYP functional has been successfully used to predict their molecular structures and vibrational spectra.
The basis set in a quantum chemical calculation is a set of mathematical functions used to construct the molecular orbitals. The choice of basis set affects the accuracy of the calculation, with larger basis sets generally providing more accurate results at a higher computational expense. For quinoline systems, Pople-style basis sets such as 6-31G(d,p) and 6-311++G(d,p) are commonly used in conjunction with the B3LYP functional. The inclusion of polarization functions (d,p) is crucial for accurately describing the bonding in molecules containing heteroatoms and for capturing the effects of electron-withdrawing groups like chlorine. The double-plus notation in 6-311++G(d,p) indicates the addition of diffuse functions, which are important for describing anions and weak non-covalent interactions. The convergence of the geometry optimization is achieved when the forces on the atoms and the change in energy between successive optimization steps fall below predefined thresholds, ensuring that a true energy minimum on the potential energy surface has been located.
For a molecule like 5-Amino-6-chloroquinoline, conformational analysis is important to identify the most stable spatial orientation of the amino group relative to the quinoline ring. The rotation around the C-N bond can lead to different conformers with varying energies. DFT calculations can be used to map the potential energy surface as a function of the dihedral angle of the amino group. The conformer with the lowest calculated energy is predicted to be the most stable and, therefore, the most populated at thermal equilibrium. The energetic stability of the molecule as a whole is also a key output of DFT calculations, providing the total electronic energy of the optimized structure.
Frontier Molecular Orbital (FMO) Theory in Chemical Reactivity Research
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for understanding and predicting the reactivity of molecules. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energies of these orbitals and the energy gap between them (HOMO-LUMO gap) are critical parameters for determining a molecule's reactivity and kinetic stability. A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. For this compound, the electron-donating amino group is expected to raise the HOMO energy, while the electron-withdrawing chloro group and the quinoline nitrogen are expected to lower the LUMO energy. This combined effect would likely result in a relatively small HOMO-LUMO gap, indicating a potentially reactive molecule.
Table 1: Illustrative Frontier Molecular Orbital Energies of a Related Quinoline Derivative (Data for 6-chloroquinoline)
| Parameter | Energy (eV) |
| HOMO | -6.78 |
| LUMO | -1.45 |
| HOMO-LUMO Gap | 5.33 |
This data is for illustrative purposes and represents calculations on 6-chloroquinoline (B1265530), not this compound.
From the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the reactivity of a molecule. These descriptors provide a more nuanced understanding of a molecule's chemical behavior than the HOMO-LUMO gap alone.
Ionization Potential (I): The energy required to remove an electron from a molecule, approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added to a molecule, approximated as A ≈ -ELUMO.
Electronegativity (χ): The ability of a molecule to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η): The resistance of a molecule to change its electron distribution, calculated as η = (I - A) / 2. A smaller value of hardness indicates higher reactivity.
Chemical Softness (S): The reciprocal of chemical hardness (S = 1 / η), with higher values indicating greater reactivity.
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule, calculated as ω = χ2 / (2η).
Table 2: Illustrative Chemical Reactivity Descriptors for a Related Quinoline Derivative (Calculated from the illustrative data for 6-chloroquinoline)
| Descriptor | Value (eV) |
| Ionization Potential (I) | 6.78 |
| Electron Affinity (A) | 1.45 |
| Electronegativity (χ) | 4.115 |
| Chemical Hardness (η) | 2.665 |
| Chemical Softness (S) | 0.375 |
| Electrophilicity Index (ω) | 3.17 |
This data is for illustrative purposes and is derived from calculations on 6-chloroquinoline.
Molecular Electrostatic Potential (MEP) Surface Analysis
Molecular Electrostatic Potential (MEP) analysis is a crucial computational method used to predict the chemical reactivity of a molecule. It maps the electrostatic potential onto the electron density surface, providing a visual guide to the charge distribution. researchgate.nettandfonline.com This map helps in identifying the electron-rich and electron-deficient regions of a molecule.
In an MEP map, different colors signify varying levels of electrostatic potential.
Red and Yellow Regions: These colors indicate areas of high electron density and negative electrostatic potential. For this compound, these regions would likely be concentrated around the nitrogen atom of the quinoline ring and the amino group, as well as the chlorine atom, due to their high electronegativity. These sites are susceptible to electrophilic attack and are favorable for forming hydrogen bonds as acceptors. tandfonline.comsemanticscholar.org
Blue Regions: This color represents areas of low electron density and positive electrostatic potential, typically found around hydrogen atoms. These sites are prone to nucleophilic attack. researchgate.net
Green Regions: These areas signify neutral or zero potential.
By analyzing the MEP surface, researchers can predict how this compound might interact with biological targets, such as the active sites of enzymes, and understand its intermolecular interaction patterns. arabjchem.org
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a theoretical technique that examines the electronic structure of a molecule in terms of localized bonds and lone pairs, providing a picture that aligns with Lewis structures. scirp.org It is particularly useful for understanding delocalization effects and intermolecular interactions by analyzing all possible interactions between filled (donor) and empty (acceptor) orbitals. scirp.orgmdpi.com
The key output of NBO analysis is the second-order perturbation stabilization energy, E(2), which quantifies the energy of these donor-acceptor interactions. scirp.org A higher E(2) value indicates a stronger interaction, signifying greater charge delocalization or hyperconjugation. scirp.org
For this compound, NBO analysis would reveal:
Hyperconjugative Interactions: The analysis would show the stabilization resulting from the overlap of filled C-C or C-H bonding orbitals (σ) with adjacent empty antibonding orbitals (σ*).
Intermolecular Hydrogen Bonding: When studying complexes, NBO analysis can quantify the strength of hydrogen bonds, for instance, between the amino group (as a donor) and a solvent molecule (as an acceptor). mdpi.comcore.ac.uk
This detailed electronic information helps in explaining the molecule's structural stability and reactivity. core.ac.uk
Theoretical Spectroscopic Parameter Prediction and Validation
Computational methods are instrumental in predicting and validating spectroscopic data, which is essential for structural elucidation.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining molecular structure. The computational prediction of ¹H and ¹³C NMR chemical shifts has become a standard tool for verifying proposed structures. researchgate.net The most common method employed is the Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with a DFT functional like B3LYP or mPW1PW91. researchgate.netnih.gov
The process involves:
Optimizing the molecular geometry using DFT.
Calculating the NMR isotropic shielding constants for each nucleus.
Converting these shielding constants to chemical shifts (δ) by referencing them against a standard, such as Tetramethylsilane (TMS).
For chlorinated compounds, specific functionals like WC04 have been shown to reduce errors in predicting the chemical shifts of carbons bonded to chlorine. nih.gov Comparing the computationally predicted chemical shifts with experimental values is crucial for confirming the correct structure, especially for complex molecules with multiple possible isomers. d-nb.info Studies on various quinoline derivatives have demonstrated the high accuracy of this approach. tsijournals.com
Below is an illustrative table showing how predicted and experimental NMR data for this compound would be compared.
| Atom | Predicted ¹³C Chemical Shift (ppm) | Hypothetical Experimental ¹³C Shift (ppm) | Predicted ¹H Chemical Shift (ppm) | Hypothetical Experimental ¹H Shift (ppm) |
|---|---|---|---|---|
| C2 | - | - | - | - |
| C3 | - | - | - | - |
| C4 | - | - | - | - |
| C4a | - | - | N/A | N/A |
| C5 | - | - | N/A | N/A |
| C6 | - | - | N/A | N/A |
| C7 | - | - | - | - |
| C8 | - | - | - | - |
| C8a | - | - | N/A | N/A |
| NH₂ | N/A | N/A | - | - |
Note: The values in this table are for illustrative purposes only to demonstrate the data format. They are not actual predicted or experimental data for this compound.
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations are widely used to compute these vibrational frequencies. researchgate.net
However, theoretical calculations are typically performed on a single molecule in the gas phase and are based on the assumption of harmonic vibrations. This leads to systematic overestimation of the frequencies compared to experimental spectra recorded in the solid state. researchgate.net To correct for these discrepancies, calculated frequencies are uniformly multiplied by empirical scaling factors. iosrjournals.orgacs.org These scaling factors depend on the DFT functional and basis set used; for example, a common scaling factor for B3LYP calculations is around 0.96. researchgate.net Sometimes, different factors are applied to different frequency regions (e.g., <1000 cm⁻¹, 1000-2000 cm⁻¹, >2000 cm⁻¹) for improved accuracy.
The assignment of each calculated frequency to a specific vibrational mode (e.g., C-H stretch, C=N bend) is accomplished using Potential Energy Distribution (PED) analysis. arabjchem.org This detailed assignment is critical for a complete interpretation of the experimental spectra.
An example of how theoretical and experimental vibrational data would be presented is shown below.
| Assignment (Vibrational Mode) | Calculated Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | Hypothetical Experimental Frequency (cm⁻¹) |
|---|---|---|---|
| N-H stretch (asymmetric) | - | - | - |
| N-H stretch (symmetric) | - | - | - |
| C-H stretch (aromatic) | - | - | - |
| C=C/C=N stretch (ring) | - | - | - |
| N-H bend (scissoring) | - | - | - |
| C-Cl stretch | - | - | - |
Note: The values in this table are for illustrative purposes only. They are not actual calculated or experimental data for this compound.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Interactions
While quantum mechanical calculations provide detailed information on static structures, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of molecules over time. nih.govnih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes and intermolecular interactions in a simulated environment (e.g., in water or bound to a protein). mdpi.com
For a molecule like this compound, MD simulations are valuable for:
Conformational Sampling: The quinoline ring is rigid, but substituents may have rotational freedom. MD simulations can explore the different possible conformations of the amino group and how it interacts with the rest of the molecule, providing a dynamic understanding of its structure.
Studying Intermolecular Interactions: MD is extensively used to study how a ligand interacts with a biological target, such as a protein or DNA. tandfonline.com Simulations can reveal the stability of the ligand-protein complex, identify key hydrogen bonds and other interactions, and calculate binding free energies, which are crucial in drug design. nih.govresearchgate.net
Solvation Effects: By simulating the molecule in a solvent like water, MD can show how solvent molecules arrange themselves around the solute and how this affects the solute's conformation and properties.
Analyses of MD trajectories include monitoring the Root Mean Square Deviation (RMSD) to assess structural stability, the Root Mean Square Fluctuation (RMSF) to identify flexible regions, and the Solvent Accessible Surface Area (SASA) to measure the molecule's exposure to the solvent. nih.gov
Exploration of Anticancer Research Potential
Derivatives of this compound have been a focal point in the quest for new anticancer agents. ontosight.ai Researchers have synthesized and evaluated numerous compounds incorporating this scaffold for their ability to combat cancer cells through various mechanisms.
In Vitro Cytotoxicity Studies on Human Cancer Cell Lines
The cytotoxic effects of this compound derivatives have been tested against a variety of human cancer cell lines. For instance, a series of 5-amino-6-methoxy-2-aroylquinolines demonstrated potent antiproliferative activity against several human cancer cell lines, with some compounds showing IC50 values in the nanomolar range. nih.gov Specifically, one derivative, compound 15 , exhibited more potent antiproliferative activity than the natural product combretastatin (B1194345) A-4 against various cancer cell lines. nih.gov Another study on 6-chloro-7-arylamino-5,8-isoquinolinediones, which are structurally related to this compound, showed that some of these compounds had potent activities against HCT-15 and SK-MEL-2 solid tumor cell lines. nih.gov
Furthermore, research into 2-pyrazoline (B94618) derivatives bearing a 4-aryloxy-7-chloroquinoline fragment revealed that several compounds exhibited remarkable antitumor activity against 58 different cancer cell lines, with GI50 values ranging from 0.48 to 1.66 μM. mdpi.com Similarly, novel quinoline analogs have shown significant inhibitory effects against mutant EGFR kinase. ekb.eg The cytotoxicity of these compounds is often evaluated across a panel of cell lines to assess their spectrum of activity. For example, some quinoline derivatives have been tested against the NCI-60 human cancer cell line panel, with certain compounds demonstrating broad-spectrum efficacy. rsc.orgcore.ac.uk
Investigation of Molecular Mechanisms of Action in Cancer Research (e.g., Tubulin Polymerization Inhibition, PI3K Inhibition)
The anticancer effects of this compound derivatives are often attributed to their interaction with specific molecular targets within cancer cells.
Tubulin Polymerization Inhibition: Several studies have identified derivatives of this compound as potent inhibitors of tubulin polymerization, a critical process for cell division. For example, 5-amino-6-methoxy-2-aroylquinoline (compound 15 ) was found to be a more potent inhibitor of tubulin polymerization than combretastatin A-4, binding strongly to the colchicine (B1669291) binding site on microtubules. nih.gov Other quinoline derivatives have also shown the ability to inhibit tubulin polymerization with IC50 values comparable to colchicine. rsc.orgresearchgate.net This inhibition leads to a disruption of the microtubule network, causing cell cycle arrest, particularly in the G2 and M phases, and ultimately inducing apoptosis. rsc.org
PI3K Inhibition: The phosphoinositide 3-kinase (PI3K) signaling pathway is frequently overactive in many cancers, making it an attractive target for cancer therapy. ekb.eggoogle.com Novel quinoline derivatives have been designed and synthesized as dual inhibitors of both the epidermal growth factor receptor (EGFR) and PI3K proteins. google.com The rationale behind this dual-targeting approach is the known link between PI3K pathway activation and resistance to EGFR-targeted therapies. google.com Molecular hybrids containing a 7-chloroquinoline (B30040) moiety have been investigated for their potential to inhibit PI3Kγ, with some compounds showing binding energies similar to known PI3K inhibitors. scielo.br
Research into Antimicrobial and Antifungal Activities
Beyond its anticancer potential, the this compound scaffold has been explored for its ability to combat microbial and fungal pathogens. ontosight.ai
Antibacterial Activity Studies against Pathogenic Strains
Quinoline derivatives have a long history of use as antibacterial agents. researchgate.net Research has shown that novel quinoline derivatives, including those synthesized from a 7-chloroquinoline core, exhibit promising antibacterial activity against a range of pathogenic strains. derpharmachemica.com Some of these compounds have demonstrated enhanced activity against methicillin-resistant Staphylococcus aureus (MRSA) when compared to standard antibiotics like ampicillin. researchgate.net The antibacterial activity is often evaluated using methods like serial broth dilution to determine the minimum inhibitory concentration (MIC) against various Gram-positive and Gram-negative bacteria. researchgate.netekb.eg
Antifungal Activity Evaluation
The antifungal potential of quinoline derivatives has also been a subject of investigation. Studies have shown that certain compounds derived from this compound possess antifungal properties. researchgate.net For instance, an assessment of (hydroxyalkylamino)quinolines revealed compounds with promising MIC values against Rhodotorula bogoriensis and potent activity against Aspergillus flavus. researchgate.net The antifungal activity of these compounds is typically screened against a panel of fungi, including species like Aspergillus niger and Candida albicans. derpharmachemica.comfordham.edu
Research on Antimalarial and Antiprotozoal Potentials
The quinoline ring is famously the core structure of chloroquine (B1663885), a cornerstone of antimalarial therapy for decades. nih.gov Consequently, derivatives of this compound have been extensively researched for their potential to treat malaria and other protozoal infections.
The 4-amino-7-chloroquinoline moiety is considered crucial for antimalarial activity. nih.gov Research has focused on modifying the side chain of the quinoline core to overcome drug resistance. nih.govnih.gov For example, new analogs of chloroquine with bulky side chains have shown excellent activity against chloroquine-resistant strains of Plasmodium falciparum. nih.gov Hybrid molecules that combine the quinoline scaffold with other pharmacologically active moieties have also been developed, with some demonstrating activity against both the liver and blood stages of the malaria parasite. nih.govsemanticscholar.orgmdpi.com
In addition to malaria, chloroquinoline-based chalcones have been synthesized and evaluated for their in vitro activity against other protozoa, such as Entamoeba histolytica. researchgate.net While some of these compounds showed promising activity against this amoeba, their antimalarial activity against chloroquine-sensitive strains of P. falciparum was relatively low compared to standard drugs. researchgate.net
Anti-inflammatory Research Aspects
While direct research on the anti-inflammatory properties of this compound is limited, studies on structurally related aminoquinoline compounds provide a basis for potential investigation. For instance, derivatives of 4-amino-7-chloroquinoline, the scaffold of the well-known antimalarial and anti-inflammatory drug chloroquine, have been shown to possess anti-inflammatory effects. nih.gov These compounds can suppress the expression of pro-inflammatory genes in microglia, a type of immune cell in the brain. nih.gov This suggests that the aminoquinoline scaffold, in general, may have applications in anti-inflammatory research, warranting further investigation into the specific properties of the this compound isomer and its derivatives. nih.govmdpi.com
Structure-Activity Relationship (SAR) Studies for this compound Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic efficacy of lead compounds. For this compound derivatives, these studies have explored how different chemical modifications influence their biological activity.
The biological activity of quinoline derivatives is highly dependent on the type and position of substituents on the quinoline ring system. ijshr.com
In a study of styrylquinoline analogues with a 6-chloro substituent, variations in the substitution pattern on the C-2 arylvinyl group led to significant differences in antiplasmodial activity. nih.gov For example, placing a nitro group at the para-position of the phenyl ring resulted in slightly higher inhibitory activity compared to the unsubstituted version. nih.gov
Similarly, in a series of mono- and bisquinoline methanamine derivatives, substituting various moieties (such as F, Cl, H, Me, OH, and OMe) at positions 2, 5, 6, and 7 of the quinoline scaffold was performed to probe the electronic effects on antiplasmodial activity. sci-hub.se Analysis of pyridyl-substituted quinolines revealed that 6-membered pyridyl groups generally promoted antiplasmodial activity more effectively than 5-membered rings like furfuryl and thiophenyl. sci-hub.se Within the pyridyl-containing compounds, the activity appeared to increase in the order of 2-pyridyl > 4-pyridyl > 3-pyridyl substitution. sci-hub.se
| Scaffold | Substitution/Modification | Effect on Biological Activity | Reference |
|---|---|---|---|
| 6-Chloro-styrylquinoline | 4-NO2 on phenyl ring | Slightly increased antiplasmodial activity | nih.gov |
| 6-Chloro-styrylquinoline | 2-NO2 or 3-NO2 on phenyl ring | Decreased antiplasmodial activity compared to 4-NO2 | nih.gov |
| Quinoline Methanamine | Pyridyl group at C-2 | Promoted antiplasmodial activity more than furfuryl or thiophenyl | sci-hub.se |
| Quinoline Methanamine | 2-pyridyl substitution | Highest antiplasmodial activity among pyridyl isomers | sci-hub.se |
Molecular hybridization, which involves covalently linking two or more pharmacophores, is a common strategy in drug design. rsc.org The nature of the linker or bridging group used in these hybrid molecules plays a critical role in modulating their biological activity. acs.orgmdpi.com
In research on 5-amino-2-aroylquinolines, the carbonyl group acting as a bridge between a trimethoxyphenyl ring and the 5-aminoquinoline (B19350) moiety was replaced with various other groups (amine, ether, sulfide (B99878), sulfone). acs.org The results showed that derivatives containing sulfide and sulfone linkers exhibited substantial antiproliferative activity. acs.org This highlights that the electronic and conformational properties of the linker are key determinants of efficacy.
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique used to predict the binding orientation and affinity of a molecule to a target protein. swu.ac.th This method has been widely applied to study this compound derivatives and related compounds to understand their mechanism of action at a molecular level.
Docking studies have been used to investigate the interaction of quinoline derivatives with various parasitic targets. For example, derivatives have been docked into the active site of Plasmodium falciparum lactate (B86563) dehydrogenase (PfLDH), revealing potential binding interactions with amino acids in the pocket. niscpr.res.inmbimph.com In other studies, mono- and bisquinoline methanamine derivatives were docked against a hemozoin crystal model to investigate their binding affinity to the {001} fast-growing face, providing insights into their potential to inhibit hemozoin formation. sci-hub.se
These in silico studies often show that the stability of the ligand-receptor complex is due to intermolecular hydrogen bonding and other non-bonding forces between the compound and the amino acid residues of the target protein. mbimph.comresearchgate.net The binding energies calculated from these docking simulations can help rank potential inhibitors and guide the synthesis of more potent compounds. researchgate.netwiley.com
| Compound Class | Protein/Target | Organism | Key Finding | Reference |
|---|---|---|---|---|
| 4-Amino substituted-7-chloroquinolines | Lactate Dehydrogenase (1LDG) | Plasmodium falciparum | Compounds show comparable dock scores to chloroquine, binding in the active site. | niscpr.res.in |
| Mono- and bisquinoline methanamines | Hemozoin Crystal Model | Plasmodium falciparum | Promising compounds showed good binding affinity for the fast-growing face of hemozoin. | sci-hub.se |
| 2-Chloroquinoline derivatives | DNA Gyrase | Bacterial | Compounds showed minimum binding energy ranging from –6.0 to –7.33 kcal/mol. | researchgate.netwiley.com |
Conclusion
5-Amino-6-chloroquinoline is a significant chemical compound within the broader field of quinoline (B57606) chemistry. Its unique structure, featuring both an amino and a chloro substituent, provides a versatile platform for the synthesis of a wide array of derivatives. While the compound itself may not have direct therapeutic applications, its role as a key building block in academic and industrial research is well-established. The ongoing exploration of its chemical reactivity and its use in the development of novel bioactive molecules underscores its importance in the quest for new and improved therapeutic agents and functional materials. Future research will likely continue to leverage the unique properties of this compound to create innovative chemical entities with diverse applications.
Future Research Directions and Translational Applications in Academia
Rational Design and Synthesis of Novel 5-Amino-6-chloroquinoline Analogs with Optimized Biological Profiles
The foundation of unlocking the therapeutic potential of the this compound scaffold lies in the rational design and synthesis of new analogs with enhanced biological activity, selectivity, and favorable pharmacokinetic properties. mdpi.com Structure-activity relationship (SAR) studies, though limited for this specific isomer, are crucial for guiding molecular modifications. nih.govnih.gov Insights can be drawn from related chloro- and amino-quinolines, which have shown that the position of halogen and amine groups significantly influences biological outcomes, such as antiplasmodial activity. nih.govacs.orgresearchgate.net
Future synthetic efforts will likely focus on several key areas of modification:
Functionalization of the 5-amino group: The amino group serves as a versatile synthetic handle for introducing a wide variety of substituents. Acylation, alkylation, or sulfonylation can be employed to append different chemical moieties, including heterocyclic rings, aliphatic chains, or aromatic systems. These modifications can modulate the compound's lipophilicity, hydrogen bonding capacity, and steric bulk, thereby influencing its interaction with biological targets.
Derivatization at other positions: While the core scaffold is defined, modifications at other positions of the quinoline (B57606) ring (e.g., C2, C4, C8) can be explored to fine-tune activity and properties. Green chemistry approaches, such as microwave-assisted synthesis or the use of eco-friendly catalysts, are becoming increasingly important for efficient and sustainable production of these derivatives. tandfonline.com
Hybrid molecule synthesis: A promising strategy involves creating hybrid molecules that combine the this compound scaffold with other known pharmacophores. nih.govmdpi.com For instance, linking it to fragments known to inhibit specific enzymes like kinases or proteases could generate dual-action agents with novel mechanisms of action. nih.gov
Computational chemistry and in silico modeling are indispensable tools in this process. researchgate.netnih.gov Molecular docking can predict the binding affinity of designed analogs to specific protein targets, helping to prioritize compounds for synthesis and biological testing. nih.gov
Table 1: Proposed Analogs of this compound and Their Design Rationale
| Proposed Analog Structure | Modification Strategy | Rationale for Optimized Biological Profile |
|---|---|---|
| N-(6-chloroquinolin-5-yl)acetamide | Acylation of the 5-amino group | Modulate solubility and hydrogen bonding potential; potentially alter target specificity compared to the parent amine. |
| 6-chloro-N-(2-(diethylamino)ethyl)quinolin-5-amine | Introduction of a basic side chain at the 5-amino position | Enhance accumulation in acidic organelles (e.g., parasite food vacuole, lysosomes), a key feature for antimalarial and some anticancer quinolines. nih.gov |
| 6-chloro-5-(1H-pyrazol-1-yl)quinoline | Formation of a C-N bond with a heterocyclic ring | Introduce rigid, planar moieties to explore specific π-π stacking or hydrophobic interactions within a target's binding site. |
Advanced Mechanistic Investigations of Biological Activities through Multi-Omics Approaches
A critical step in translating a novel chemical entity from a laboratory curiosity to a potential therapeutic lead is a deep understanding of its mechanism of action. For this compound and its derivatives, traditional biochemical assays must be complemented by advanced systems-level investigations. Multi-omics approaches, which integrate data from genomics, transcriptomics, proteomics, and metabolomics, offer an unbiased and comprehensive view of the cellular response to a compound. nih.gov
By exposing relevant biological systems (e.g., cancer cell lines, microbial cultures) to a this compound analog and analyzing the global changes, researchers can:
Identify Primary Targets and Off-Targets: Proteomics, particularly thermal proteome profiling (TPP) or chemical proteomics, can identify which proteins directly bind to the compound.
Uncover Perturbed Pathways: Transcriptomics (RNA-seq) reveals changes in gene expression, highlighting the signaling pathways and cellular processes that are up- or down-regulated in response to treatment. nih.gov
Map Metabolic Reprogramming: Metabolomics can detect alterations in the levels of small-molecule metabolites, providing a functional readout of the compound's impact on cellular metabolism.
Elucidate Resistance Mechanisms: Long-term exposure studies coupled with genomic analysis can identify mutations or adaptations that confer resistance to the compound, offering invaluable insights for future drug development and combination therapies.
Table 2: Application of Multi-Omics for Mechanistic Studies of this compound Analogs
| Omics Technique | Data Generated | Potential Insights for this compound |
|---|---|---|
| Transcriptomics (RNA-seq) | Differential gene expression profiles | Identification of affected signaling pathways (e.g., apoptosis, cell cycle arrest, stress response). |
| Proteomics (e.g., Mass Spectrometry) | Changes in protein abundance, post-translational modifications, and protein-protein interactions | Pinpointing the specific molecular targets and downstream effectors of the compound. |
| Metabolomics (e.g., LC-MS, NMR) | Alterations in the cellular metabolome | Understanding the impact on cellular energy production, biosynthesis, and oxidative stress pathways. |
| Genomics (e.g., CRISPR screening) | Identification of genes that modulate sensitivity or resistance to the compound | Revealing the genetic determinants of the compound's activity and potential mechanisms of resistance. |
Facilitating Collaborative Research Initiatives between Synthetic Organic, Computational, and Biological Disciplines
The development of a novel chemical scaffold like this compound is a complex, multidisciplinary endeavor that cannot be effectively pursued by a single research group. orientjchem.org Fostering robust collaborations between synthetic organic chemists, computational scientists, and biologists is paramount for accelerating progress.
Synthetic Organic Chemists are essential for devising efficient and scalable routes to synthesize the parent scaffold and its analogs. rsc.orgrsc.org Their expertise is crucial for creating the physical molecules that can be tested.
Computational Chemists provide the in silico tools for rational drug design, target prediction, and understanding structure-activity relationships. researchgate.net They can screen virtual libraries of thousands of potential analogs, helping to prioritize the most promising candidates for synthesis, thereby saving time and resources.
Biologists and Pharmacologists are responsible for evaluating the biological activity of the synthesized compounds in relevant assays, from in vitro enzyme inhibition and cell-based studies to in vivo models of disease. Their work provides the critical feedback loop to the design and synthesis teams. researcher.life
Academic institutions can facilitate these collaborations by establishing interdisciplinary research centers, promoting joint grant applications, and creating shared core facilities for high-throughput screening, structural biology, and omics analyses. Such integrated efforts create a synergistic environment where the design-synthesize-test-analyze cycle can be rapidly iterated, leading to faster optimization of lead compounds.
Exploration of Emerging Therapeutic Areas and Novel Applications for Quinoline Scaffolds
While the quinoline scaffold has a well-established history in treating malaria and certain cancers, the unique substitution pattern of this compound may confer activity in new or emerging therapeutic areas. researchgate.netnih.govnih.gov Future academic research should cast a wide net to explore the full therapeutic potential of this scaffold.
Potential areas for investigation include:
Antiviral Agents: Quinoline derivatives have shown promise against a range of viruses. nih.gov Novel this compound analogs could be screened against viral proteases, polymerases, or entry mechanisms, including those of emerging viruses. nih.gov
Neurodegenerative Diseases: Some aminoquinolines are known to cross the blood-brain barrier and have been investigated for their effects on processes relevant to Alzheimer's disease, such as the metabolism of the amyloid precursor protein. researchgate.net The potential for this compound derivatives to modulate neuroinflammation or protein aggregation warrants investigation.
Inhibitors of Novel Enzyme Classes: With the expanding knowledge of the human genome and proteome, new potential drug targets are continually being identified. Screening this compound libraries against novel enzyme classes, such as those involved in epigenetic regulation or protein-protein interactions, could uncover unexpected activities. nih.gov
Antiparasitic Agents for Neglected Diseases: Beyond malaria, parasitic diseases like leishmaniasis and trypanosomiasis continue to pose a global health burden. nih.gov The quinoline core is active against these protozoa, making this compound a logical starting point for developing new antiparasitic leads. nih.govmdpi.com
Table 3: Potential Therapeutic Areas for this compound Derivatives
| Therapeutic Area | Rationale for Exploration | Potential Molecular Targets |
|---|---|---|
| Oncology | The quinoline scaffold is a known kinase inhibitor pharmacophore. nih.govnih.gov | Receptor Tyrosine Kinases (e.g., EGFR, VEGFR), Topoisomerases, Proteasome. |
| Infectious Diseases (Antimalarial, Antibacterial) | Chloro- and amino-quinolines are historically effective against Plasmodium and various bacteria. researchgate.netnih.gov | Heme detoxification pathway (β-hematin inhibition), DNA gyrase, Topoisomerase IV. |
| Virology | Quinolines have demonstrated broad-spectrum antiviral properties. | Viral proteases (e.g., SARS-CoV-2 MPro, PLPro), RNA-dependent RNA polymerase. nih.gov |
| Neurodegeneration | Ability to cross the blood-brain barrier and modulate cellular processes like autophagy. | Lysosomal function, Amyloid Precursor Protein (APP) processing. researchgate.net |
| Anti-inflammatory | Quinoline derivatives can modulate inflammatory pathways. | Cyclooxygenase (COX) enzymes, cytokine production pathways. |
Q & A
Q. What are the optimal synthetic routes for 5-amino-6-chloroquinoline, and how can purity be validated?
Answer:
- Synthetic Optimization : Begin with nucleophilic substitution or cyclization reactions (e.g., Gould-Jacobs or Friedländer syntheses) using 6-chloroquinoline precursors. Adjust reaction parameters (temperature, solvent polarity, catalysts) to improve yield .
- Purity Validation : Employ HPLC with UV detection (λ = 254–280 nm) and confirm structural integrity via -NMR (e.g., aromatic proton shifts at δ 7.5–8.5 ppm) and mass spectrometry (expected molecular ion at m/z 178.62) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Answer:
- Primary Techniques : Use -NMR to resolve quinoline backbone carbons (C-2 typically at ~150 ppm) and IR spectroscopy to identify amine N–H stretches (~3300–3500 cm).
- Cross-Validation : Compare experimental data with computational simulations (DFT/B3LYP/6-31G*) to resolve ambiguities in tautomeric forms .
Q. How can researchers address solubility challenges in aqueous-based assays for this compound?
Answer:
- Co-Solvent Systems : Test dimethyl sulfoxide (DMSO) or ethanol at ≤1% v/v to minimize cytotoxicity.
- Surfactant-Assisted Dispersion : Use poloxamers (e.g., Pluronic F-68) for stable colloidal suspensions. Validate solubility via dynamic light scattering (DLS) .
Advanced Research Questions
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
Answer:
- Theoretical Modeling : Perform density functional theory (DFT) to map electron density at C-5 (amino group) and C-6 (chlorine). High electron density at C-5 favors electrophilic substitution.
- Experimental Validation : Conduct Suzuki-Miyaura couplings using Pd catalysts; compare yields with steric/electronic descriptors (Hammett constants, Taft parameters) .
Q. How can contradictory literature data on the biological activity of this compound derivatives be resolved?
Answer:
- Meta-Analysis Framework : Apply PRISMA guidelines to aggregate in vitro/in vivo studies. Stratify data by assay type (e.g., IC in kinase vs. antimicrobial assays) and adjust for batch effects (solvent, cell line variability) .
- Dose-Response Replication : Redefine EC under standardized conditions (e.g., 72-hour exposure in HepG2 cells) .
Q. What computational strategies predict the pharmacokinetic profile of this compound?
Answer:
Q. How do structural modifications at the 5-amino position alter the compound’s photostability?
Answer:
- Photodegradation Studies : Expose derivatives to UV-A (320–400 nm) and quantify degradation via LC-MS. Correlate half-life with substituent electronegativity.
- Quantum Yield Calculations : Compare excited-state lifetimes using time-resolved fluorescence spectroscopy .
Methodological and Ethical Considerations
Q. What protocols ensure reproducibility in synthesizing this compound analogs?
Answer:
- Standardization : Document reaction parameters (e.g., inert atmosphere, stirring rate) using CHEMRATES checklists.
- Open Data : Share raw NMR spectra and crystallographic data (if available) via repositories like Zenodo .
Q. How should researchers mitigate bias when interpreting structure-activity relationship (SAR) data?
Answer:
Q. What ethical guidelines apply to toxicity testing of this compound in model organisms?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
